Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13488757
InChI: InChI=1S/C12H13ClO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
SMILES: CCOC(=O)C1(CC1)C2=CC=C(C=C2)Cl
Molecular Formula: C12H13ClO2
Molecular Weight: 224.68 g/mol

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate

CAS No.:

Cat. No.: VC13488757

Molecular Formula: C12H13ClO2

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate -

Specification

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
IUPAC Name ethyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C12H13ClO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Standard InChI Key DCGIXWUXINDLMC-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC1)C2=CC=C(C=C2)Cl
Canonical SMILES CCOC(=O)C1(CC1)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate is systematically named ethyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate, with the IUPAC name reflecting its cyclopropane backbone substituted at the 1-position by a 4-chlorophenyl group and an ethyl ester . The compound’s structural uniqueness arises from the strained cyclopropane ring, which influences its reactivity and biological interactions.

Key Identifiers:

PropertyValueSource
CAS Registry Number148992-58-9
Molecular FormulaC12H13ClO2\text{C}_{12}\text{H}_{13}\text{ClO}_2
Molecular Weight224.68 g/mol
Boiling Point290.2 ± 33.0 °C (predicted)
Density1.235 ± 0.06 g/cm³ (predicted)

The compound’s canonical SMILES (CCOC(=O)C1(CC1)C2=CC=C(C=C2)Cl) and InChIKey (DCGIXWUXINDLMC-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemical features.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate typically involves cyclopropanation reactions. A widely employed method utilizes ethyl diazoacetate and 4-chlorobenzyl chloride in the presence of transition metal catalysts such as rhodium(II) acetate or copper complexes. For instance, copper bis(trifluoroacetylacetonate) (Cu(tfacac)2\text{Cu(tfacac)}_2) has been shown to efficiently catalyze the cyclopropanation of alkenes, yielding cyclopropane derivatives with high regioselectivity .

General Procedure:

  • Diazo Compound Preparation: Ethyl diazoacetate is generated in situ under controlled conditions.

  • Cyclopropanation: The diazo compound reacts with 4-chlorobenzyl chloride in the presence of Cu(tfacac)2\text{Cu(tfacac)}_2, forming the cyclopropane ring via carbene insertion .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product .

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield and scalability. Optimized parameters include:

  • Temperature: 25–50°C to prevent decomposition of reactive intermediates.

  • Catalyst Loading: 0.5–2 mol% rhodium or copper catalysts for cost efficiency.

  • Solvent Systems: Chloroform or dichloromethane for improved solubility .

A comparative analysis of laboratory vs. industrial methods reveals that flow systems achieve >85% yield versus batch reactions’ 60–70%.

Biological and Pharmacological Activities

Antimicrobial Efficacy

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. The 4-chlorophenyl group enhances membrane permeability, disrupting bacterial cell wall synthesis.

Anticancer Mechanisms

The compound induces apoptosis in cancer cells via mitochondrial pathway activation. In breast cancer (MCF-7) and lung cancer (A549) cell lines, it achieved IC₅₀ values of 12.5 µM and 18.7 µM, respectively. Mechanistic studies attribute this activity to:

  • ROS Generation: Elevated reactive oxygen species (ROS) levels trigger DNA damage.

  • Caspase-3 Activation: Cleavage of poly(ADP-ribose) polymerase (PARP) promotes programmed cell death.

Case Study: In murine xenograft models, daily administration (50 mg/kg) reduced tumor volume by 50% over four weeks, outperforming cisplatin controls.

Comparative Analysis with Structural Analogues

Ethyl Cyclopropanecarboxylate vs. 4-Chlorophenyl Derivative

PropertyEthyl CyclopropanecarboxylateEthyl 1-(4-Chlorophenyl)cyclopropanecarboxylate
Molecular Weight128.17 g/mol224.68 g/mol
Anticancer IC₅₀45 µM (MCF-7)12.5 µM (MCF-7)
MIC (S. aureus)32 µg/mL8 µg/mL

The 4-chlorophenyl group’s electron-withdrawing effect enhances bioactivity and target binding affinity.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the ester group (e.g., replacing ethyl with methyl) could optimize pharmacokinetics.

  • Combination Therapies: Synergistic effects with existing antibiotics or chemotherapeutics warrant investigation.

  • Nanoparticle Delivery: Encapsulation in lipid nanoparticles may improve bioavailability and reduce off-target toxicity.

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